Computed Physicochemical Differentiation: Boiling Point and Density vs. N1-Methyl Analog
The target compound exhibits a predicted boiling point of 277.6 ± 8.0 °C at 760 mmHg and a predicted density of 1.0 ± 0.1 g/cm³, computed via ACD/Labs or analogous fragment-based algorithms . By contrast, the direct N1-methyl analog, N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine (CAS 1353984-80-1), has a lower predicted boiling point of approximately 249.1 ± 8.0 °C at 760 mmHg . The ~28.5 °C higher boiling point of the target compound is attributable to the increased molecular weight and polarizability conferred by the cyclopropyl ring. This difference is practically relevant for gas chromatographic separation, fractional distillation purification protocols, and vapor-phase handling conditions.
| Evidence Dimension | Predicted boiling point (BP) at 760 mmHg |
|---|---|
| Target Compound Data | 277.6 ± 8.0 °C |
| Comparator Or Baseline | N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine (CAS 1353984-80-1): ~249.1 ± 8.0 °C |
| Quantified Difference | ΔBP ≈ +28.5 °C (target vs. methyl analog) |
| Conditions | In silico fragment-based prediction; experimental BP not reported |
Why This Matters
The higher boiling point directly dictates solvent choice and temperature parameters for purification and analytical method development, making the compound distinguishable from its lower-boiling N1-alkyl analogs in procurement decisions for synthesis workflows.
